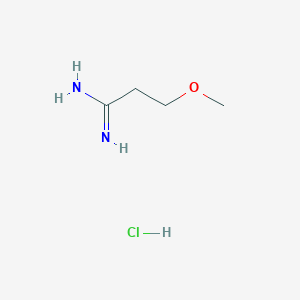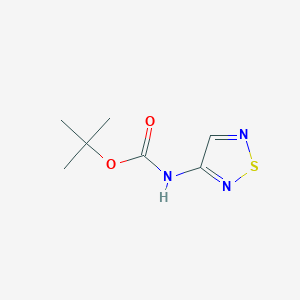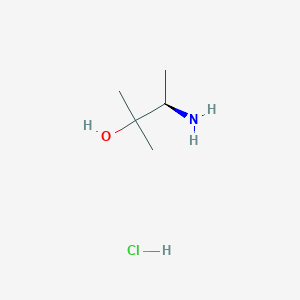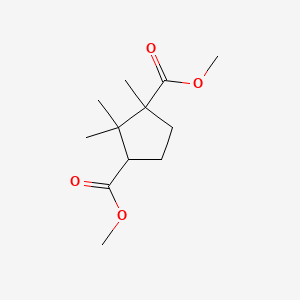
3-Methoxypropanimidamide hydrochloride
Descripción general
Descripción
3-Methoxypropanimidamide hydrochloride, also known as MPPI, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Polymerization and Conductivity Enhancement
The aqueous polymerization of 3-methoxyaniline, a compound related to 3-methoxypropanimidamide hydrochloride, was investigated using sodium dichromate as an oxidant in the presence of hydrochloric acid. This research explored the effects of various concentrations of hydrochloric acid, sodium dichromate, monomer, and reaction temperature on the polymerization rate, the specific viscosity of the obtained polymer, and its a.c. conductivity. The study revealed that the initial and overall reaction rates, as well as the specific viscosity values of the polymer, were influenced by the concentration of hydrochloric acid, sodium dichromate, and the monomer. The molecular weight of the polymer samples was found to increase with the concentration of hydrochloric acid and the monomer but decreased with the increase of sodium dichromate concentration and reaction temperature. This indicates that the polymerization process of 3-methoxyaniline, which is structurally similar to 3-methoxypropanimidamide hydrochloride, can be fine-tuned by adjusting these parameters, potentially leading to enhanced conductivity and other desirable properties in the resulting polymers (Sayyah et al., 2002).
Advanced Pharmaceutical Formulation
In the realm of pharmaceutical sciences, 3D printing technology has been utilized to produce viable tablets that can satisfy regulatory tests and match the release profiles of standard commercial tablets. This innovative approach employed hydroxypropyl methylcellulose (HPMC) as a hydrophilic matrix for a sustained release layer, alongside other excipients for immediate release layers. The use of 3D printing for tablet formulation represents a novel avenue in medicine formulation, offering the potential for creating custom dosage forms and release profiles. This application underscores the evolving landscape of pharmaceutical manufacturing, where compounds like 3-methoxypropanimidamide hydrochloride could potentially be incorporated into advanced drug delivery systems to enhance therapeutic efficacy and patient compliance (Khaled et al., 2014).
Propiedades
IUPAC Name |
3-methoxypropanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDUBQLCSQJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994550 | |
| Record name | 3-Methoxypropanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypropanimidamide hydrochloride | |
CAS RN |
157360-93-5, 736905-51-4 | |
| Record name | Propanimidamide, 3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157360-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxypropanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile](/img/structure/B3366939.png)



![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B3366978.png)

